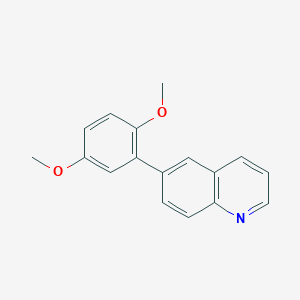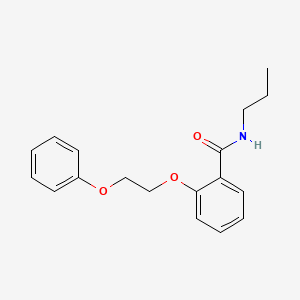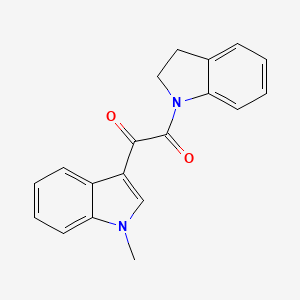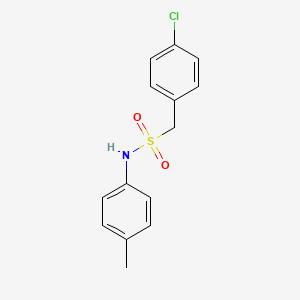
6-(2,5-dimethoxyphenyl)quinoline trifluoroacetate
Vue d'ensemble
Description
6-(2,5-dimethoxyphenyl)quinoline trifluoroacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of 2,5-dimethoxyphenethylamine, which is a naturally occurring compound found in some plants.
Applications De Recherche Scientifique
6-(2,5-dimethoxyphenyl)quinoline trifluoroacetate has various scientific research applications. One of the most significant applications is in the field of neuroscience. It has been found to act as a selective serotonin receptor agonist, which makes it a potential candidate for the treatment of depression, anxiety, and other related disorders. Additionally, it has been shown to have neuroprotective effects and can help in the prevention of neuronal damage caused by oxidative stress.
Mécanisme D'action
The mechanism of action of 6-(2,5-dimethoxyphenyl)quinoline trifluoroacetate is not fully understood. However, it is known to act as a selective serotonin receptor agonist. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By acting on serotonin receptors, this compound can modulate the release of serotonin and other neurotransmitters, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can have a positive effect on mood and behavior. Additionally, it has been found to have antioxidant properties, which can help in the prevention of oxidative stress-induced neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 6-(2,5-dimethoxyphenyl)quinoline trifluoroacetate is its selectivity towards serotonin receptors. This makes it a potential candidate for the treatment of various neuropsychiatric disorders. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in certain experimental setups.
Orientations Futures
There are several future directions for the research on 6-(2,5-dimethoxyphenyl)quinoline trifluoroacetate. One of the most significant directions is the development of more efficient synthesis methods that can yield higher yields of the compound. Additionally, further research is needed to understand the mechanism of action of this compound fully. This can help in the development of more targeted treatments for neuropsychiatric disorders. Finally, more research is needed to explore the potential applications of this compound in other fields, such as cancer research and drug discovery.
Conclusion:
In conclusion, this compound is a chemical compound with various scientific research applications. Its selective serotonin receptor agonist properties make it a potential candidate for the treatment of neuropsychiatric disorders. However, further research is needed to understand its mechanism of action fully, develop more efficient synthesis methods, and explore its potential applications in other fields.
Propriétés
IUPAC Name |
6-(2,5-dimethoxyphenyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-19-14-6-8-17(20-2)15(11-14)12-5-7-16-13(10-12)4-3-9-18-16/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHBFJXBTUBMCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC3=C(C=C2)N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4426258.png)

![1-(2-chlorobenzyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4426287.png)
![1-[(5-bromo-3-pyridinyl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4426290.png)
![1-[2-(4-methylphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4426294.png)
![N-[2-(4-pyridinyl)ethyl]-4-morpholinecarboxamide](/img/structure/B4426308.png)
![[4-(cyclopropylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]methylcyanamide](/img/structure/B4426312.png)
![({1-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]pyrrolidin-3-yl}methyl)amine](/img/structure/B4426320.png)
![4,7,7-trimethyl-N-(2-methyl-8-quinolinyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4426324.png)

![2-ethyl-1-isopropyl-4-[2-(2-methoxy-4-methylphenoxy)ethyl]piperazine](/img/structure/B4426349.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4426356.png)

